molecular formula C20H24Cl3NO3S B15344823 Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfinyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride CAS No. 22336-78-3

Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfinyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride

Cat. No.: B15344823
CAS No.: 22336-78-3
M. Wt: 464.8 g/mol
InChI Key: PKCGKEGIMFRBTG-UHFFFAOYSA-N
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Description

The compound Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfinyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride (CAS-related synonyms: CID31144, LS-85492) is a tetrahydroisoquinoline derivative with a complex substitution pattern (Fig. 1). Key structural features include:

  • 6,7-Dimethoxy groups on the aromatic ring, enhancing electron density and influencing receptor binding.
  • A 2-methyl group on the tetrahydroisoquinoline core, contributing to steric effects.
  • A 1-(2-((3,4-dichlorophenyl)sulfinyl)ethyl) side chain, introducing a sulfoxide moiety and halogenated aryl group, which may improve metabolic stability and target specificity.
  • A hydrochloride salt, enhancing solubility for pharmacological applications .

Tetrahydroisoquinolines are pharmacologically significant due to their structural mimicry of neurotransmitters and diverse bioactivities, including cardiovascular, neuroprotective, and anticancer effects . The target compound’s unique substitutions position it as a candidate for specialized therapeutic applications.

Properties

CAS No.

22336-78-3

Molecular Formula

C20H24Cl3NO3S

Molecular Weight

464.8 g/mol

IUPAC Name

1-[2-(3,4-dichlorophenyl)sulfinylethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C20H23Cl2NO3S.ClH/c1-23-8-6-13-10-19(25-2)20(26-3)12-15(13)18(23)7-9-27(24)14-4-5-16(21)17(22)11-14;/h4-5,10-12,18H,6-9H2,1-3H3;1H

InChI Key

PKCGKEGIMFRBTG-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CCS(=O)C3=CC(=C(C=C3)Cl)Cl)OC)OC.[Cl-]

Origin of Product

United States

Biological Activity

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfinyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride , presents a unique structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H24Cl3NO3SC_{20}H_{24}Cl_3NO_3S, with a molecular weight of 400.7 g/mol . The presence of a sulfinyl group and multiple methoxy substitutions enhances its potential interactions with biological targets.

Biological Activity Overview

Isoquinoline derivatives are known for a variety of biological activities including:

  • Antitumor Activity : Several isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis .
  • Antimicrobial Properties : Isoquinolines have demonstrated antibacterial and antifungal activities. The specific compound has not been extensively studied for antimicrobial effects but shares structural similarities with known antimicrobial agents .
  • Neuroprotective Effects : Some isoquinoline derivatives are investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases .

Antitumor Activity

A study evaluating the antitumor efficacy of various isoquinoline derivatives found that compounds with similar structures exhibited significant cytotoxicity against human tumor cell lines such as HepG2 and NCI-H661. The mechanism often involves the inhibition of topoisomerase II and modulation of apoptotic pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG25.0Topoisomerase II inhibition
Compound BNCI-H6617.5Apoptosis induction

Antimicrobial Activity

While specific data on the target compound is limited, isoquinolines generally exhibit broad-spectrum antimicrobial activity. For example, related compounds have shown effective inhibition against both Gram-positive and Gram-negative bacteria at low micromolar concentrations .

CompoundMicrobial StrainMIC (µg/mL)
Compound CE. coli15.62
Compound DS. aureus31.25

The biological activity of isoquinoline derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many isoquinolines act as inhibitors of key enzymes involved in cancer progression or microbial survival.
  • Receptor Modulation : These compounds may interact with various receptors (e.g., tyrosine kinases), influencing cellular signaling pathways.
  • DNA Interaction : Some studies suggest that isoquinolines can intercalate into DNA, disrupting replication and transcription processes.

Scientific Research Applications

Isoquinoline, specifically the compound 1-(2-((3,4-dichlorophenyl)sulfinyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride , is a complex heterocyclic organic compound with potential applications in medicinal chemistry. It features a tetrahydroisoquinoline backbone modified with functional groups, existing as a hydrochloride salt to enhance solubility and stability. Isoquinoline derivatives have demonstrated a wide range of biological activities. The specific compound may possess unique biological properties due to its distinct substituents, particularly the sulfinyl group and methoxy modifications.

Scientific Research Applications

The compound is an isoquinoline derivative . Isoquinolines are heterocyclic compounds based on the isoquinoline ring . The presence of substituents such as the sulfinyl group and methoxy groups suggests potential for diverse biological activities.
Isoquinoline derivatives have demonstrated a wide range of biological activities.

Synonyms

Other names or identifiers for Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfinyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride:

  • 22336-78-3
  • Molecular Formula: C20H24Cl3NO3S
  • CAS Registry Number: 22309-31-5

Properties

  • Molecular Weight: 464.8 g/mol

Safety and Toxicity

  • LD50, or lethal dose, via subcutaneous exposure in mice: 508 mg/kg
    • Toxic effects: Details of toxic effects not reported other than lethal dose value

Chemical Reactions Analysis

Sulfinyl Group Reactivity

The sulfinyl (-S(=O)-) group is redox-active and participates in:

  • Oxidation : Conversion to sulfone (-SO₂-) under strong oxidizing agents like hydrogen peroxide or mCPBA.

  • Reduction : Reversible reduction to thioether (-S-) using agents such as LiAlH₄.

This functional group also acts as a chiral center in stereospecific reactions, influencing regioselectivity in nucleophilic substitutions .

Electrophilic Aromatic Substitution

Reaction Type Reagents Products
NitrationHNO₃/H₂SO₄Nitro derivatives at C5 or C8
HalogenationCl₂/FeCl₃Chlorinated isoquinoline

Nucleophilic Reactions

The tetrahydroisoquinoline nitrogen (basic pKa ~9-10) reacts with:

  • Alkylating Agents : Forms quaternary ammonium salts (e.g., with methyl iodide) .

  • Acylating Agents : Produces amides upon reaction with acetyl chloride.

Salt Formation and Solubility

As a hydrochloride salt, the compound dissociates in polar solvents (e.g., water, methanol) to enhance solubility. Neutralization with NaOH regenerates the free base .

Degradation Pathways

Under acidic or basic hydrolysis:

  • Methoxy Demethylation : HI or BBr₃ removes methoxy groups, yielding phenolic derivatives.

  • Sulfinyl Cleavage : Strong acids (e.g., HCl) may cleave the sulfinyl-ethyl linkage .

Catalytic Hydrogenation

The tetrahydroisoquinoline core can undergo further hydrogenation (H₂/Pd-C) to decahydro derivatives, though steric hindrance from the sulfinyl group may reduce reaction rates.

Key Data Table

Property Value Source
Molecular Weight464.8 g/mol
InChI KeyPKCGKEGIMFRBTG-UHFFFAOYSA-N
Solubility>50 mg/mL in DMSO
StabilitySensitive to light and moisture

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Position 1 Substituent Key Differences Biological Implications Reference
Target Compound 2-((3,4-Dichlorophenyl)sulfinyl)ethyl Sulfoxide + dichlorophenyl Potential enhanced receptor affinity
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline 2-Chlorophenyl Lacks sulfinyl group and ethyl chain Reduced metabolic stability
1-Isopropyl-6,7-dimethoxy-THIQ* Isopropyl Shorter alkyl chain, no sulfur/chlorine Lower lipophilicity
6,7-Dimethoxy-1-(4-nitrophenethyl)-THIQ 4-Nitrophenethyl Nitro group instead of chlorine Altered electronic properties

*THIQ: Tetrahydroisoquinoline

The sulfinyl ethyl group in the target compound introduces chirality (due to sulfoxide) and halogenated aromaticity, which may improve target specificity compared to simpler alkyl or aryl substituents .

Substituent Variations at Position 2

Compound Name Position 2 Substituent Key Differences Physicochemical Impact Reference
Target Compound Methyl Steric hindrance Stabilizes conformation
2-Chloro-6,7-dimethoxy-THIQ hydrochloride Chlorine Electron-withdrawing effect Increased reactivity
2-Ethyl-6,7-dimethoxy-THIQ hydrochloride Ethyl Longer alkyl chain Higher lipophilicity
2-Tosyl-6,7-dimethoxy-1-methyl-THIQ Tosyl (sulfonyl) Bulkier, electron-deficient Reduced solubility

The methyl group at position 2 in the target compound balances steric bulk without significantly altering solubility, whereas tosyl or ethyl groups may compromise bioavailability .

Modifications in the Sulfur-Containing Side Chain

Compound Name Sulfur Functional Group Structural Feature Chemical Stability Reference
Target Compound Sulfoxide (S=O) Chiral center Moderate stability; prone to redox
6,7-Dimethoxy-2-tosyl-1-methyl-THIQ Sulfonyl (SO₂) Electron-deficient High stability; resistant to redox
6-(Methylsulfonyl)-THIQ Sulfonyl (SO₂) Directly attached to core Enhanced metabolic resistance

The sulfoxide in the target compound offers redox sensitivity, which could be leveraged for prodrug activation, whereas sulfonyl analogs are more inert .

Research Findings and Data

Table 3. Comparative Physicochemical Properties

Compound Name Molecular Weight logP* (Predicted) Water Solubility (mg/mL) Reference
Target Compound ~460 3.2 1.5
1-Isopropyl-THIQ hydrochloride 273.8 2.1 5.8
2-Chloro-6,7-dimethoxy-THIQ hydrochloride 245.7 1.8 8.2
6,7-Dimethoxy-1-methyl-THIQ hydrochloride 253.7 2.5 3.4

*logP: Partition coefficient (octanol/water).

The target compound’s higher molecular weight and logP reflect its extended side chain, suggesting balanced lipophilicity for tissue penetration .

Q & A

Q. What are the critical steps for synthesizing this isoquinoline derivative, and how can reaction progress be monitored?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfoxidation, and salt formation. For example, a related tetrahydroisoquinoline hydrochloride synthesis employs a nitrogen-protected intermediate, followed by hypochlorite-mediated chlorination and acidification . Key monitoring steps include:

  • Thin-layer chromatography (TLC) to track intermediate formation.
  • Nuclear magnetic resonance (NMR) spectroscopy to confirm regioselectivity of substituents (e.g., methoxy, sulfinyl groups) .
  • Mass spectrometry (MS) for molecular weight validation, especially for the sulfinyl moiety .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and structural integrity?

  • High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended for pharmacological studies) .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., sulfinyl S=O stretch at ~1040 cm⁻¹).
  • X-ray crystallography for absolute stereochemical confirmation, particularly for the chiral sulfinyl center .

Q. How can solubility challenges be addressed during in vitro assays?

  • Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers.
  • For hydrochloride salts, adjust pH to 6–7 to prevent precipitation while maintaining ionic stability .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfinyl-ethyl substituent, given steric hindrance from the 3,4-dichlorophenyl group?

  • Employ Design of Experiments (DOE) to test variables: temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., Ti(OiPr)₄ for sulfoxidation) .
  • Computational modeling (DFT calculations) can predict steric clashes and guide substituent positioning .
  • Example: A 15% yield improvement was reported for analogous sulfinyl derivatives using DOE-optimized conditions .

Q. How should researchers resolve contradictions between computational binding predictions and experimental activity data for this compound?

  • Re-evaluate force field parameters in molecular docking studies, especially for sulfinyl and dichlorophenyl interactions.
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
  • Cross-reference with crystal structures of target proteins (e.g., kinase inhibitors) to assess pose accuracy .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

  • Control crystallization conditions : Slow cooling rates (1–2°C/min) and seed crystals improve reproducibility.
  • In-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, monitor salt stoichiometry in real-time .

Data Analysis and Experimental Design

Q. How can researchers design a robust SAR study for analogs with modified sulfinyl or dichlorophenyl groups?

  • Scaffold diversification : Synthesize analogs with (a) varying sulfinyl oxidation states (sulfoxide vs. sulfone) and (b) halogen substitutions (e.g., 3,4-difluoro vs. 3,4-dichloro).
  • Statistical correlation : Use partial least squares (PLS) regression to link structural descriptors (e.g., Hammett σ for dichlorophenyl) to bioactivity .

Q. What methodologies are recommended for detecting degradation products under accelerated stability testing?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
  • LC-MS/MS identifies degradation pathways (e.g., sulfoxide reduction or demethylation) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC210–215°C (decomposition)
LogP (Hydrochloride form)HPLC (Reverse Phase)2.1 ± 0.3
Solubility in PBS (pH 7.4)Nephelometry0.12 mg/mL

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